
Antitumor agent-85
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-85 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that are being studied for their ability to target and destroy cancer cells while minimizing damage to healthy cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-85 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves strict quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Antitumor agent-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activity. These derivatives are often studied for their potential use in cancer therapy.
科学研究应用
Antitumor agent-85 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methods for related compounds.
Biology: Researchers study its effects on cancer cell lines to understand its mechanism of action and to identify potential biomarkers for response.
Medicine: It is being investigated in preclinical and clinical trials for its potential use as a cancer therapeutic. Its ability to selectively target cancer cells makes it a promising candidate for combination therapies.
Industry: this compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments.
作用机制
The mechanism of action of Antitumor agent-85 involves its interaction with specific molecular targets within cancer cells. It binds to these targets and disrupts critical cellular processes, leading to cell death. The pathways involved include the inhibition of cell division, induction of apoptosis (programmed cell death), and interference with cellular signaling pathways that promote cancer cell survival and proliferation.
相似化合物的比较
Antitumor agent-85 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: Another antitumor agent that inhibits microtubule formation and disrupts cell division.
Camptothecin: A compound that inhibits topoisomerase I, leading to DNA damage and cell death.
This compound stands out due to its unique mechanism of action and its ability to selectively target cancer cells with minimal effects on healthy cells. This makes it a valuable addition to the arsenal of antitumor agents being developed for cancer therapy.
属性
分子式 |
C24H33N7 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC 名称 |
4-N-[3-(diethylamino)propyl]-6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30) |
InChI 键 |
CITLEDRBKUXJGR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


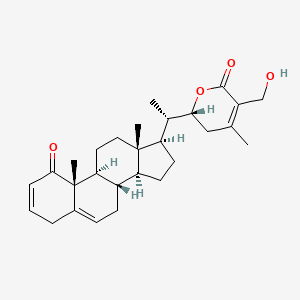
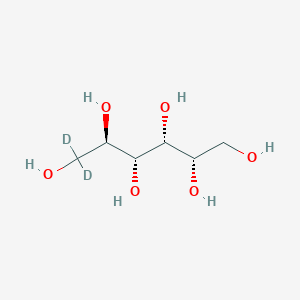
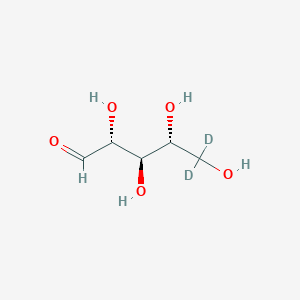
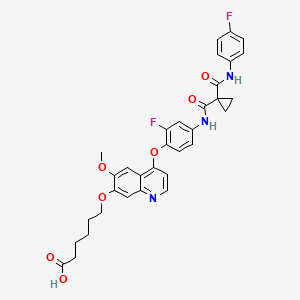
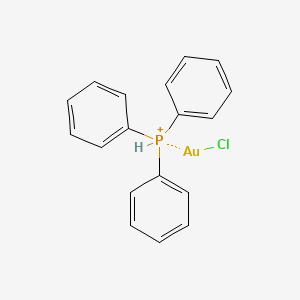
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
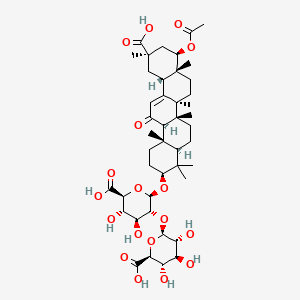
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)

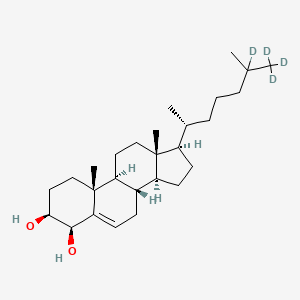
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)

![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
